molecular formula C13H11F3N6O2 B2931376 3-(5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid CAS No. 1174884-97-9

3-(5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid

Cat. No.: B2931376
CAS No.: 1174884-97-9
M. Wt: 340.266
InChI Key: LNQMJNLCNYVWGJ-UHFFFAOYSA-N
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Description

3-(5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a complex organic compound that belongs to the class of triazolopyrimidines. This compound is characterized by its unique structure, which includes a pyrazole ring, a triazolopyrimidine core, and a propanoic acid moiety. The presence of a trifluoromethyl group further enhances its chemical properties, making it a compound of interest in various scientific fields.

Properties

IUPAC Name

3-[5-(1-methylpyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11F3N6O2/c1-21-5-4-7(19-21)8-6-9(13(14,15)16)22-12(17-8)18-10(20-22)2-3-11(23)24/h4-6H,2-3H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNQMJNLCNYVWGJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=N1)C2=NC3=NC(=NN3C(=C2)C(F)(F)F)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring, followed by the construction of the triazolopyrimidine core. The final step involves the introduction of the propanoic acid moiety. Common reagents used in these reactions include hydrazines, aldehydes, and various catalysts to facilitate the formation of the desired rings and functional groups.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production. Reaction conditions are carefully controlled to maintain consistency and efficiency in the production process.

Chemical Reactions Analysis

Types of Reactions

3-(5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole or triazolopyrimidine rings, often using halogenated reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structure.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The presence of the trifluoromethyl group enhances its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Pyrazolopyrimidine derivatives: Compounds with similar core structures but different substituents.

    Triazolopyrimidine analogs: Compounds with variations in the triazole or pyrimidine rings.

Uniqueness

The uniqueness of 3-(5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid lies in its specific combination of functional groups and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties.

Biological Activity

3-(5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid is a compound with significant potential in medicinal chemistry, particularly within the realms of antimicrobial and anticancer research. Its complex structure incorporates a triazole and pyrazole moiety, which are known for their diverse biological activities.

  • Molecular Formula : C13H11F3N6O2
  • Molecular Weight : 340.26 g/mol
  • CAS Number : 1174884-97-9

Biological Activity

The biological activity of this compound can be categorized into several key areas:

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of compounds containing triazole and pyrazole structures. For instance, derivatives of 1,2,4-triazoles have been shown to exhibit potent antibacterial effects against various pathogens including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL for some derivatives .

The specific compound has not been extensively studied in isolation; however, its structural analogs have demonstrated significant antibacterial and antifungal activities. For example:

Compound TypeTarget OrganismsMIC Range
Triazole DerivativesS. aureus, E. coli, Pseudomonas aeruginosa0.125–8 µg/mL
Pyrazole DerivativesCandida albicans, Aspergillus flavus0.5–4 µg/mL

These findings suggest that 3-(5-(1-Methyl-1H-pyrazol-3-yl)-7-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)propanoic acid may possess similar properties due to its structural components.

Anticancer Activity

The potential anticancer properties of triazole-containing compounds have been explored in various studies. Certain triazole derivatives have shown promising results in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines . The presence of the trifluoromethyl group is often associated with enhanced biological activity due to increased lipophilicity and metabolic stability.

The mechanisms through which these compounds exert their biological effects are multifaceted:

  • Enzyme Inhibition : Many triazole compounds act as inhibitors of cytochrome P450 enzymes, which are crucial for the metabolism of various drugs and endogenous compounds. This inhibition can lead to altered drug metabolism and enhanced therapeutic effects against infections or tumors .
  • DNA Interaction : Some studies indicate that triazoles may interact with DNA or RNA, disrupting replication and transcription processes essential for cell survival in pathogens and cancer cells alike.
  • Cell Signaling Pathways : The modulation of key signaling pathways involved in cell growth and apoptosis is another proposed mechanism through which these compounds exert their anticancer effects.

Case Studies

A recent study evaluated a series of triazole derivatives for their antimicrobial activities and found that compounds with a trifluoromethyl group exhibited enhanced potency against both Gram-positive and Gram-negative bacteria compared to their non-fluorinated counterparts .

Another investigation focused on the synthesis of a new class of pyrazole-triazole hybrids demonstrated significant cytotoxicity against various cancer cell lines, highlighting the therapeutic potential of such structures in oncology .

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